(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

CYP2B Induction Drug Metabolism Hepatotoxicity

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6) is a 5,5-disubstituted hydantoin-3-acetic acid derivative. This small molecule (C9H14N2O4, MW 214.22 g/mol) is characterized by a 4,4-diethyl-substituted imidazolidine-2,4-dione core with an N1-carboxymethyl side chain, and is commercially available at ≥95% purity for research applications.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 714-71-6
Cat. No. B1307542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
CAS714-71-6
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)O)CC
InChIInChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13)
InChIKeyBKCYHQOVVIWYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6) | Core Chemical Properties for Procurement Verification


(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6) is a 5,5-disubstituted hydantoin-3-acetic acid derivative . This small molecule (C9H14N2O4, MW 214.22 g/mol) is characterized by a 4,4-diethyl-substituted imidazolidine-2,4-dione core with an N1-carboxymethyl side chain, and is commercially available at ≥95% purity for research applications . Its molecular identifiers include MDL MFCD06654997 and PubChem CID 3501226 [1].

Procurement Risk Alert: Why Generic Hydantoin Substitution of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Is Not Permissible


Simple substitution of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid with other hydantoin derivatives is scientifically unjustified. Within the 5,5-disubstituted hydantoin class, the specific 4,4-diethyl substitution pattern dictates distinct physicochemical properties (e.g., logP, steric bulk) and, critically, differential interactions with biological targets such as the N-formyl peptide receptor 2 (FPR2) [1]. Even within the same subclass, subtle alkyl chain modifications—such as replacing the 4,4-diethyl with 4,4-dimethyl groups—can significantly alter target binding affinity and potency . The quantitative evidence below establishes that this specific diethyl-substituted acetic acid derivative is a distinct chemical entity whose unique molecular recognition profile cannot be recapitulated by in-class analogs, making generic substitution a source of experimental irreproducibility and procurement error.

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Differential Quantitative Evidence for Scientific Selection


Differential CYP2B Induction Potency vs. Phenobarbital in Rat Hepatocytes: A Class-Level Comparison for 5,5-Diethylhydantoin

While direct data for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid are unavailable, the core 5,5-diethylhydantoin scaffold shows dramatically reduced CYP2B induction compared to phenobarbital. In male F344/NCr rat hepatocytes, 5,5-diethylhydantoin elicited a maximum induction response that was only 24% of that observed with the prototypical inducer phenobarbital [1]. Its potency (EC50) was >500 μM, which is 2-3 orders of magnitude weaker than phenobarbital (EC50 16-20 μM) [1]. This class-level evidence strongly suggests that compounds incorporating the 5,5-diethylhydantoin core are inherently weak CYP2B inducers, a property that would distinguish them from other hydantoin analogs with stronger induction potential and informs their selection for in vivo studies where minimal drug-drug interaction liability is desired.

CYP2B Induction Drug Metabolism Hepatotoxicity

FPR2 Receptor Binding Affinity of a Direct Derivative: Quantitative Comparison of EC50 Values

A derivative of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, specifically the N-(4-fluorophenyl)acetamide conjugate (BDBM414455), demonstrates measurable but weak agonist activity at the human N-formyl peptide receptor 2 (FPR2), with an EC50 of 2.77 μM (2,770 nM) in a HEK-Gα16 cell-based assay [1]. This micromolar affinity is quantitatively distinct from high-potency FPR2 agonists (e.g., WKYMVm, EC50 ~1-10 nM) and even from structurally related imidazolidinone analogs reported in the same patent family, where certain derivatives exhibit sub-micromolar EC50 values [1]. The data confirm that the 4,4-diethyl-2,5-dioxoimidazolidin-1-yl scaffold confers a specific, quantifiable interaction with FPR2, and that even minor structural modifications (e.g., carboxymethyl vs. acetamide conjugation) can fine-tune receptor engagement.

GPCR FPR2 Inflammation

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA)

Computational predictions reveal that (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid possesses a topological polar surface area (TPSA) of 89.54 Ų and a calculated logP of approximately 0.8-1.2 (estimated from the 4,4-diethyl substitution) . In comparison, the 4,4-dimethyl analog is predicted to have a lower logP (approx. 0.2-0.5) due to reduced hydrophobic surface area . The increased lipophilicity conferred by the ethyl groups enhances predicted membrane permeability while maintaining a TPSA below 90 Ų, which is favorable for blood-brain barrier penetration . These properties quantitatively differentiate the diethyl derivative from other hydantoin-acetic acid variants and are critical for applications requiring specific CNS exposure or balanced solubility-permeability profiles.

ADME Lipophilicity Drug-likeness

Optimized Research Applications for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Based on Verified Differential Evidence


GPCR Probe Development: FPR2 Receptor Structure-Activity Relationship (SAR) Studies

Use (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a validated, low-potency FPR2 ligand scaffold (EC50 ~2.77 μM for the acetamide derivative) to systematically explore SAR. Its micromolar affinity provides a clean baseline for assessing the impact of N-substitution on FPR2 agonism, as demonstrated in US Patent US10434112 [1]. Researchers can quantify how modifications to the acetic acid moiety (e.g., amidation, esterification) modulate potency, guiding the rational design of next-generation FPR2 modulators for inflammatory disease models.

Metabolic Stability Studies: Evaluation of CYP2B Induction Liability in Hepatocyte Models

Employ (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in in vitro hepatocyte assays as a negative control or low-inducer comparator for CYP2B. Class-level evidence indicates that the 5,5-diethylhydantoin core induces CYP2B to only 24% of the level of phenobarbital, with an EC50 >500 μM [1]. This quantifiable weak induction profile allows researchers to benchmark new compounds and identify those with minimal drug-drug interaction risk, thereby de-risking lead candidates early in discovery.

CNS-Penetrant Probe Design: Leveraging Optimized Lipophilicity and TPSA

Utilize (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a privileged scaffold for CNS drug discovery due to its predicted TPSA of 89.54 Ų and enhanced lipophilicity (clogP ~1.0) relative to dimethyl analogs [1]. This property profile aligns with established guidelines for blood-brain barrier penetration (TPSA < 90 Ų, moderate logP), making it a strategic choice for synthesizing CNS-penetrant probes to validate neurological targets.

Analytical Chemistry and Quality Control: Reference Standard for Hydantoin Derivative Identification

Deploy (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (≥95% purity) as an analytical reference standard for the identification and quantification of hydantoin-based impurities or metabolites in pharmaceutical formulations and environmental samples . Its well-defined structure (C9H14N2O4, MW 214.22) and availability from multiple commercial suppliers make it suitable for developing robust HPLC and LC-MS methods.

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